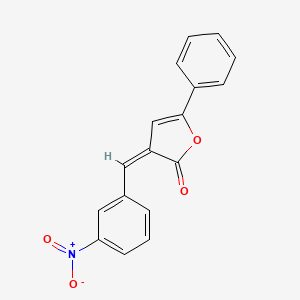![molecular formula C23H26ClNO4 B4984180 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate include the reduction of inflammation, pain, and fever. Additionally, it has been shown to possess significant antimicrobial and antifungal properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its significant antimicrobial and antifungal properties. However, the limitations include the need for further studies to fully understand its biochemical and physiological effects and the potential toxicity of this compound.
Direcciones Futuras
There are several future directions for the research on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound.
2. Development of novel drug formulations based on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate for the treatment of inflammatory diseases, pain, and fever.
3. Investigation of the potential of this compound as an antimicrobial and antifungal agent.
4. Studies on the potential toxicity of this compound and its safety profile.
5. Development of new synthesis methods to improve the yield and purity of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate.
Conclusion:
In conclusion, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, as well as significant antimicrobial and antifungal properties. However, further studies are required to fully understand its biochemical and physiological effects and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the reaction of 2-chlorobenzyl chloride with 4-(cyclohexylamino)phenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-(bromomethyl)phenyl 2-(tert-butoxycarbonylamino)propanoate to obtain the final product.
Aplicaciones Científicas De Investigación
2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess significant antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 2-[4-(cyclohexylcarbamoyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-16(23(27)28-15-18-7-5-6-10-21(18)24)29-20-13-11-17(12-14-20)22(26)25-19-8-3-2-4-9-19/h5-7,10-14,16,19H,2-4,8-9,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGWGXQRKFYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)

![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)
